molecular formula C8H3IN2O B12878778 2-Iodobenzo[d]oxazole-4-carbonitrile

2-Iodobenzo[d]oxazole-4-carbonitrile

Cat. No.: B12878778
M. Wt: 270.03 g/mol
InChI Key: DOONZEWKKPZGAF-UHFFFAOYSA-N
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Description

2-Iodobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an iodine atom at the 2-position and a nitrile group at the 4-position. The benzo[d]oxazole scaffold is characterized by a fused benzene and oxazole ring system, which confers structural rigidity and electronic diversity. The iodine substituent introduces significant steric bulk and electron-withdrawing effects, while the nitrile group enhances polarity and serves as a reactive handle for further derivatization .

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

2-iodo-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H

InChI Key

DOONZEWKKPZGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)I)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with cyanogen bromide in the presence of a base to form the desired oxazole ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Types of Reactions:

    Substitution Reactions: The iodine atom in 2-Iodobenzo[d]oxazole-4-carbonitrile can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the cyano group or other functional groups present in the molecule.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted oxazole derivatives
  • Oxidized or reduced forms of the original compound

Scientific Research Applications

2-Iodobenzo[d]oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Iodobenzo[d]oxazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its effects. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxazole-4-carbonitriles

Compound Name Substituent(s) Molecular Weight Key Functional Groups
2-Iodobenzo[d]oxazole-4-carbonitrile 2-Iodo, benzo[d]oxazole Not Reported Iodo, nitrile, oxazole
5-(1H-Indol-3-yl)oxazole-4-carbonitrile (3a) 5-Indole, 2-H 209.07 g/mol Indole, nitrile, oxazole
2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3q) 4-Fluorophenyl, 5-Indole 303.09 g/mol Fluoro, indole, nitrile
2-(3-Bromophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3o) 3-Bromophenyl, 5-Indole 363.01 g/mol Bromo, indole, nitrile
5-(Methylamino)-2-(quinolin-5-yl)oxazole-4-carbonitrile (4) Quinolin-5-yl, methylamino 333.34 g/mol Quinoline, methylamino, nitrile
  • Electronic Effects : The iodine atom in 2-Iodobenzo[d]oxazole-4-carbonitrile is a strong electron-withdrawing group, which polarizes the oxazole ring and enhances electrophilic reactivity. In contrast, fluorine in compound 3q provides milder electron withdrawal, while bromine in 3o offers intermediate electronic effects .

Physicochemical Properties

Table 2: Analytical and Physical Data

Compound Name Retention Time (min) Melting Point (°C) Solubility Trends
2-Iodobenzo[d]oxazole-4-carbonitrile Not Reported Not Reported Likely low (due to iodine)
5-(1H-Indol-3-yl)oxazole-4-carbonitrile (3a) N/A 167.5–168.8 Moderate in DMSO
2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3q) N/A 255.8–258.0 Low in aqueous buffers
5-(Methylamino)-2-(quinolin-5-yl)oxazole-4-carbonitrile (4) 3.621 (Method 1) Not Reported High in polar solvents
  • Retention Time : The iodine substituent’s hydrophobicity would likely increase retention time in reversed-phase HPLC compared to compounds 4 and 5 .
  • Melting Points : Halogenated derivatives (e.g., 3q, 3o) exhibit higher melting points (>225°C) due to enhanced intermolecular interactions, suggesting similar trends for the iodine analog .

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